

Pantothenate Kinase-IN-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pantothenate kinase-IN-1*

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of **Pantothenate kinase-IN-1**, a modulator of pantothenate kinase (PANK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. This guide covers its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Pantothenate kinase-IN-1, also referred to as Compound 1, is a synthetic small molecule designed to modulate the activity of pantothenate kinases.^[1] Its chemical identity and key properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	N-(4-(propan-2-yl)phenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide
CAS Number	1024168-48-6[1]
SMILES	CC(C) (C1=CC=C(C=C1)NC(N2CCN(CC2)C3=NC=C(C=C3)C#N)=O)C[1][2]
Molecular Formula	C ₂₁ H ₂₅ N ₅ O[1][2]
Molecular Weight	363.46 g/mol [1][2]

Physicochemical Properties

Property	Value	Source
Boiling Point	610.4±55.0 °C (Predicted)	[3]
Density	1.21±0.1 g/cm ³ (Predicted)	[3]
Solubility	DMSO: < 1 mg/mL (Sonication recommended)	[4]
DMF: < 1 mg/mL (Sonication recommended)	[4]	
DMSO:PBS (pH 7.2) (1:4): 0.25 mg/mL (Sonication recommended)	[4]	

Biological Activity

Pantothenate kinase-IN-1 is an inhibitor of Pantothenate Kinase 3 (PANK3), one of the four human isoforms of the enzyme. The pantothenate kinases catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.[5][6]

In Vitro Activity

Parameter	Value	Target
IC ₅₀	0.51 μ M	PANK3[1][2]
Ligand Efficiency (LipE)	2.8	PANK3[1][2]

Signaling Pathway: Coenzyme A Biosynthesis

Pantothenate kinase-IN-1 targets the initial step of the universal CoA biosynthetic pathway. This pathway converts pantothenate (Vitamin B5) into Coenzyme A through a series of five enzymatic reactions.

Figure 1. The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of **Pantothenate kinase-IN-1** on the initial, rate-limiting step catalyzed by Pantothenate Kinase (PANK).

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of compounds like **Pantothenate kinase-IN-1** against pantothenate kinases.

Coupled-Enzyme Spectrophotometric Assay for Pank Activity

This assay determines Pank activity by measuring the production of ADP, which is coupled to the oxidation of NADH.

Principle: Pantothenate kinase produces ADP from the phosphorylation of pantothenate. In the presence of phosphoenolpyruvate and pyruvate kinase, ADP is converted back to ATP, generating pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

- Purified pantothenate kinase (e.g., human PANK3)

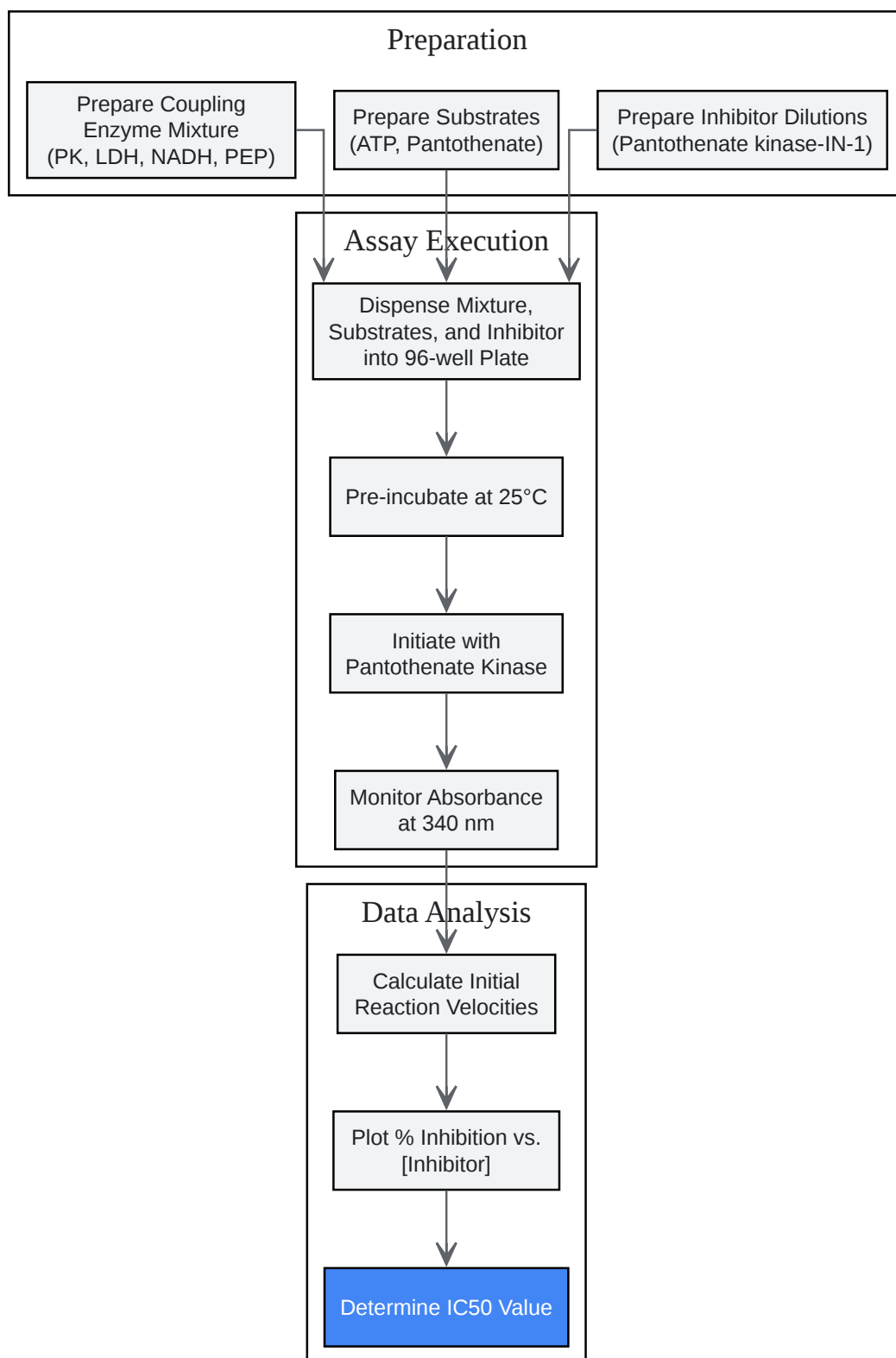
- **Pantothenate kinase-IN-1** (or other test inhibitor)
- ATP
- Pantothenic acid
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM MgCl₂
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare the coupling enzyme mixture: In the assay buffer, prepare a solution containing 80 U/ml of pyruvate kinase, 80 U/ml of lactate dehydrogenase, 200 μM NADH, and 200 μM phosphoenolpyruvate.
- Dispense the mixture: Add aliquots of the coupling enzyme mixture to the wells of a 96-well plate.
- Add substrates and inhibitor: Add ATP and pantothenic acid to the wells. Typical concentrations can range from 10 to 300 μM for each. Add various concentrations of **Pantothenate kinase-IN-1** (e.g., in a serial dilution) to test for inhibition. Include control wells with no inhibitor (vehicle control).
- Pre-incubation: Incubate the plates at 25°C for 5 minutes.
- Initiate the reaction: Add the purified pantothenate kinase enzyme to each well to start the reaction. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

- Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 15 minutes) at regular intervals.
- Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC_{50} value for **Pantothenate kinase-IN-1** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram



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Figure 2. A typical workflow for the coupled-enzyme spectrophotometric assay to determine the IC_{50} of a pantothenate kinase inhibitor.

Conclusion

Pantothenate kinase-IN-1 is a valuable research tool for studying the role of PANK3 in CoA biosynthesis and related metabolic pathways. Its well-defined chemical structure and specific inhibitory activity make it suitable for a range of in vitro studies. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize the mechanism of action and potential therapeutic applications of this and other pantothenate kinase modulators.

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